2-Hydroxy-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid
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Overview
Description
2-Hydroxy-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid typically involves the reaction of appropriate thiazole derivatives with hydroxyl and carboxyl functional groups. One common method includes the condensation of 2-methylthiazole with glyoxylic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-Hydroxy-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways.
Comparison with Similar Compounds
- 2-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
- 2-Hydroxy-3-(2-ethyl-1,3-thiazol-4-yl)propanoic acid
Comparison: Compared to similar compounds, 2-Hydroxy-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid exhibits unique properties due to the specific positioning of the methyl group on the thiazole ring
Properties
Molecular Formula |
C7H9NO3S |
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Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3S/c1-4-8-5(3-12-4)2-6(9)7(10)11/h3,6,9H,2H2,1H3,(H,10,11) |
InChI Key |
HMKKULURFOBXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC(C(=O)O)O |
Origin of Product |
United States |
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